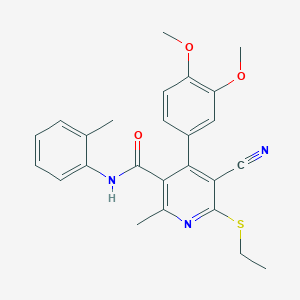

5-cyano-4-(3,4-dimethoxyphenyl)-6-(ethylthio)-2-methyl-N-(o-tolyl)nicotinamide

説明

This nicotinamide derivative features a pyridine core substituted with:

- 4-(3,4-dimethoxyphenyl): Aromatic moiety with electron-donating methoxy groups, which may enhance solubility and influence interactions with enzymes or receptors.

- 6-(ethylthio): Sulfur-containing alkyl chain contributing to lipophilicity and possible redox activity.

- 2-methyl group: Steric effects that could modulate conformational flexibility.

- N-(o-tolyl) amide: Ortho-methyl-substituted aryl group, introducing steric hindrance that may affect target binding.

特性

IUPAC Name |

5-cyano-4-(3,4-dimethoxyphenyl)-6-ethylsulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-6-32-25-18(14-26)23(17-11-12-20(30-4)21(13-17)31-5)22(16(3)27-25)24(29)28-19-10-8-7-9-15(19)2/h7-13H,6H2,1-5H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPZWPBYUMDZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(C(=C1C#N)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(3,4-dimethoxyphenyl)-6-(ethylthio)-2-methyl-N-(o-tolyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core and introduce the various functional groups through a series of reactions such as nitration, reduction, and substitution.

Substitution: The dimethoxyphenyl and ethylthio groups can be introduced through substitution reactions using appropriate reagents and catalysts.

Amidation: The final step often involves amidation to introduce the N-(o-tolyl) group, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions

5-cyano-4-(3,4-dimethoxyphenyl)-6-(ethylthio)-2-methyl-N-(o-tolyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

科学的研究の応用

Chemistry

In chemistry, 5-cyano-4-(3,4-dimethoxyphenyl)-6-(ethylthio)-2-methyl-N-(o-tolyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique functional groups allow for the design of materials with tailored characteristics such as conductivity, stability, and reactivity.

作用機序

The mechanism of action of 5-cyano-4-(3,4-dimethoxyphenyl)-6-(ethylthio)-2-methyl-N-(o-tolyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenyl-6-(propylsulfanyl)nicotinamide ()

- Structural Differences: Position 4 substituent: 4-methoxyphenyl (single methoxy) vs. 3,4-dimethoxyphenyl (dual methoxy). Position 6 substituent: Propylthio (longer alkyl chain) vs. ethylthio (shorter chain). N-(o-tolyl) (ortho-methyl group introduces steric effects).

- The shorter ethylthio chain may reduce lipophilicity compared to propylthio, influencing membrane permeability and metabolic stability. The o-tolyl group’s steric hindrance could limit binding to shallow enzyme pockets but improve selectivity for deeper active sites.

Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate ()

- Structural Differences: Core structure: 1,4-dihydropyridine (reduced pyridine ring) vs. fully aromatic nicotinamide. Position 6 substituent: 2-quinolyl (aromatic heterocycle) vs. ethylthio. Functional group: Ethyl ester vs. amide.

- Hypothesized Effects: The 1,4-dihydropyridine core may confer redox activity or altered conformational stability compared to the fully aromatic system. The 2-quinolyl group could enable intercalation or metal coordination, diverging from the sulfur-mediated interactions of ethylthio. The ester group may increase hydrolytic susceptibility compared to the amide, affecting bioavailability.

Curcuminoid Derivatives ()

- Key Findings :

- Antioxidant activity : Dimethoxy-substituted compounds showed enhanced radical scavenging due to electron-donating effects .

- Enzyme inhibition : Dimethoxy groups in 3e correlated with ACE and HIV-1 protease inhibition, suggesting that similar substituents in nicotinamides might target analogous pathways .

Implications of Substituent Variations

- Methoxy Groups: Dual methoxy substitution (3,4-dimethoxy) likely enhances electronic interactions and solubility compared to single methoxy, as seen in curcuminoid bioactivity .

- Thioether Chains: Ethylthio vs.

- Amide vs. Ester : The amide group in nicotinamides improves metabolic stability compared to esters, which may hydrolyze in vivo.

生物活性

5-cyano-4-(3,4-dimethoxyphenyl)-6-(ethylthio)-2-methyl-N-(o-tolyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 447.55 g/mol. The structure features a cyano group, dimethoxyphenyl moiety, and an ethylthio group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H25N3O3S |

| Molecular Weight | 447.55 g/mol |

| InChI Key | LRPZWPBYUMDZSK-UHFFFAOYSA-N |

Research indicates that compounds similar to 5-cyano-4-(3,4-dimethoxyphenyl)-6-(ethylthio)-2-methyl-N-(o-tolyl)nicotinamide can interact with various biological targets, including enzymes involved in cancer cell proliferation. The compound is hypothesized to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study: Inhibition of CDK2/9

A study highlighted the efficacy of related compounds as dual inhibitors of CDK2 and CDK9, demonstrating significant antitumor activity. For instance, compound 20a showed IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating potent inhibition compared to lead compounds . This suggests that 5-cyano-4-(3,4-dimethoxyphenyl)-6-(ethylthio)-2-methyl-N-(o-tolyl)nicotinamide may exhibit similar inhibitory effects.

Biological Activity

- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties by inducing apoptosis in cancer cells through the modulation of cell cycle proteins.

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and survival.

- Cell Cycle Regulation : It appears to affect the G2/M phase transition in the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Research Findings

Recent investigations into the pharmacological effects of related compounds have shown promising results:

- Oral Bioavailability : Some derivatives demonstrated up to 86.7% oral bioavailability in animal models, indicating potential for effective systemic delivery .

- Toxicity Profile : The studies reported minimal toxicity at therapeutic doses, making it a candidate for further development in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。